molecular formula C12H22N6O4 B12684051 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) CAS No. 94231-33-1

4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)

Katalognummer: B12684051
CAS-Nummer: 94231-33-1
Molekulargewicht: 314.34 g/mol
InChI-Schlüssel: CSSCTUXZIKOGHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a complex organic compound characterized by its unique structure, which includes a five-membered imidazolidine ring, multiple hydrazide groups, and various functional groups.

Vorbereitungsmethoden

The synthesis of 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl isocyanate with alpha1-methyl-2,5-dioxoimidazolidine to form an intermediate, which is then reacted with propionohydrazide under controlled conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide groups can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) include:

The uniqueness of 4-Ethyl-alpha1-methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

94231-33-1

Molekularformel

C12H22N6O4

Molekulargewicht

314.34 g/mol

IUPAC-Name

3-[4-ethyl-3-(3-hydrazinyl-3-oxopropyl)-2,5-dioxoimidazolidin-1-yl]-2-methylpropanehydrazide

InChI

InChI=1S/C12H22N6O4/c1-3-8-11(21)18(6-7(2)10(20)16-14)12(22)17(8)5-4-9(19)15-13/h7-8H,3-6,13-14H2,1-2H3,(H,15,19)(H,16,20)

InChI-Schlüssel

CSSCTUXZIKOGHN-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.